molecular formula C10H12O3 B2681670 2-(Benzo[d][1,3]dioxol-5-yl)propan-2-ol CAS No. 119055-66-2

2-(Benzo[d][1,3]dioxol-5-yl)propan-2-ol

Cat. No.: B2681670
CAS No.: 119055-66-2
M. Wt: 180.203
InChI Key: SEWDXLUTUHQGNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Benzo[d][1,3]dioxol-5-yl)propan-2-ol is an organic compound with the molecular formula C10H12O3 It is characterized by a benzodioxole ring attached to a propanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzo[d][1,3]dioxol-5-yl)propan-2-ol typically involves the reaction of benzo[d][1,3]dioxole with propanol derivatives under specific conditions. One common method includes the use of catalytic hydrogenation or reduction reactions to introduce the propanol group to the benzodioxole ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactions using optimized conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like crystallization and distillation are often employed to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

2-(Benzo[d][1,3]dioxol-5-yl)propan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzo[d][1,3]dioxole-5-carboxylic acid, while substitution reactions can introduce various functional groups to the benzodioxole ring .

Scientific Research Applications

2-(Benzo[d][1,3]dioxol-5-yl)propan-2-ol has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-(Benzo[d][1,3]dioxol-5-yl)propan-2-ol exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. In medicinal applications, it may interact with cellular receptors and enzymes to modulate biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Benzo[d][1,3]dioxol-5-yl)propan-2-ol is unique due to its specific combination of the benzodioxole ring and propanol group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-10(2,11)7-3-4-8-9(5-7)13-6-12-8/h3-5,11H,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEWDXLUTUHQGNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC2=C(C=C1)OCO2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

About 600 ml of 1.5M methyllithium (solution in ether) was added to 500 ml of tetrahydrofuran. A suspension of 93.45 g of 5-acetyl-1,3-benzodioxole in 900 ml of tetrahydrofuran was added thereto under cooling at -20° C. The mixture was stirred under these conditions for 1 h. Water was added to the reaction mixture. The product was extracted with ethyl acetate, washed with a saturated aqueous common salt solution and dried over anhydrous magnesium sulfate. After filtration, the filtrate was concentrated to obtain 97 g of the intended compound in the form of an oil.
Quantity
600 mL
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
93.45 g
Type
reactant
Reaction Step Two
Quantity
900 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

About 600 ml of a 1.5M solution of methyllithium in ether was added to 500 ml of tetrahydrofuran to obtain a mixture. A suspension of 93.45 g of 5-acetyl-1,3-benzodioxole in 900 ml of tetrahydrofuran was added to the mixture, while keeping it at -20° C. by cooling and the obtained mixture was stirred as such for one hour. Water was added to the reaction mixture and the obtained mixture was extracted with ethyl acetate. The organic layer was washed with a saturated aqueous solution of common salt and dried over anhydrous magnesium sulfate. The resulting mixture was filtered and the filtrate was concentrated to obtain 97 g of the title compound as an oil.
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
93.45 g
Type
reactant
Reaction Step Two
Quantity
900 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

In a 500 milliliter, three-necked oven-dried round bottom flask equipped with a magnetic stirrer and charged with 200 milliliters of 0.50 M (3,3,3-trifluoropropyl)magnesium bromide in tetrahydrofuran was added 16.4 grams (0.1 mole) of 1-(benzo[d][1,3]dioxol-5-yl)ethanone, and the mixture was stirred at room temperature for 4 hours. The reaction was quenched by slowly pouring the mixture into 400 milliliters saturated ammonium chloride solution and extracted into 400 milliliters of ethyl acetate, and washed with brine then water to a neutral pH. The ethyl acetate extracts were then dried over sodium sulfate, filtered and concentrated in the rotary evaporator affording 17.28 grams of 2-(benzo[d][1,3]dioxol-5-yl)propan-2-ol (˜96% yield) as an amber oil which was used without further purification. 17 grams (0.096 mole) 2-(benzo[d][1,3]dioxol-5-yl)propan-2-ol and 11.6 grams (0.11 mole) of triethylamine were dissolved in 40 milliliters of methylene chloride and the resulting solution was slowly added to a flask equipped with magnetic stirrer and containing 11 milliliters (0.105 mole) of methacroyl chloride in 100 milliliters of dichloromethane cooled, which had been cooled to 0° C. The resultant mixture was slowly warmed to room temperature and allowed to stir for 12 hours. Upon completion of the reaction, confirmed by thin layer chromatography (TLC), the mixture was quenched by pouring it into 400 milliliters of deionized water, then extracting the product into methylene chloride. The methylene chloride extracts were then dried over sodium sulfate, filtered, and concentrated in the rotary evaporator affording 22.8 grams (˜72% yield) of 2-(benzo[d][1,3]dioxol-5-yl)-5,5,5-trifluoropentan-2-yl methacrylate as an amber oil. The oil was purified further by passing through a silica gel plug eluting with a 70/30 mixture of hexanes/methylene chloride affording 19 grams of the pure product. 1H NMR (500 MHz, Acetone-d6): δ 6.89-6.81 (m, Ar, 3H), 6.23 (s, 1H), 5.97 (s, 2H), 5.92 (s, 1H), 2.48-2.1 (m/m, 4H), 1.914 (s, 3H), 1.89 (s, 3H).
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
16.4 g
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.